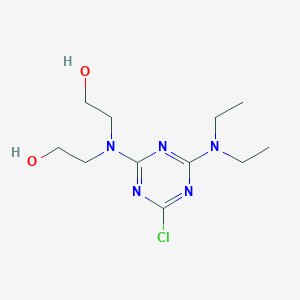

2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol

Descripción

Propiedades

Número CAS |

31576-49-5 |

|---|---|

Fórmula molecular |

C11H20ClN5O2 |

Peso molecular |

289.76 g/mol |

Nombre IUPAC |

2-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C11H20ClN5O2/c1-3-16(4-2)10-13-9(12)14-11(15-10)17(5-7-18)6-8-19/h18-19H,3-8H2,1-2H3 |

Clave InChI |

CEBKKGYKTIKEQD-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=NC(=NC(=N1)Cl)N(CCO)CCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(diethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The diethanolamine moieties can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamino groups play a crucial role in binding to these targets, while the diethanolamine moieties may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparación Con Compuestos Similares

Research Implications

- Pharmaceutical Design: The target compound’s balance of reactivity (Cl) and solubility (diethanolamine) makes it a versatile scaffold for drug candidates.

- Material Science: Hydrophobic analogs (e.g., octylamino derivatives) could be explored for nanotechnology or coatings.

- Environmental Impact: Ethanolamine-based triazines may offer safer alternatives to agrochemicals like cyanazine, which pose ecological risks .

Actividad Biológica

The compound 2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol (CAS No. 31576-49-5) is a derivative of triazine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, including its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

- Molecular Formula : CHClNO

- Molecular Weight : 289.76 g/mol

- Structure : The compound features a triazine ring substituted with diethylamino and hydroxyl groups, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to 2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol have shown significant antiproliferative effects against various cancer cell lines:

These results indicate that the compound may exhibit potent activity against breast and cervical cancer cells.

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been investigated. The compound has been evaluated against several microbial strains:

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida albicans | High |

In particular, derivatives containing similar functional groups have demonstrated efficacy against these pathogens, suggesting that 2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol may possess comparable antimicrobial properties .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the triazine ring may interfere with cellular processes such as DNA replication or protein synthesis in cancer cells and microbial organisms.

Case Study 1: Anticancer Screening

A study conducted on various triazine derivatives included 2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol. The results indicated a marked reduction in cell viability in T47D breast cancer cells when treated with low micromolar concentrations of the compound. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus at concentrations lower than those required for traditional antibiotics. This finding positions the compound as a promising candidate for developing new antimicrobial agents .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.